Advanced Technical Guide: Enantioselective Synthesis of (S)-Fexofenadine
Advanced Technical Guide: Enantioselective Synthesis of (S)-Fexofenadine
Executive Summary: The Chirality Imperative
Fexofenadine (Allegra) is a second-generation H1-receptor antagonist primarily marketed as a racemate.[1] However, the pharmacological distinction between its enantiomers is significant.[1] While both enantiomers exhibit H1-antagonistic activity, (S)-Fexofenadine and (R)-Fexofenadine display distinct pharmacokinetic profiles due to stereoselective transport by P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATPs).[1]
Recent trends in FDA and EMA regulations emphasize the isolation of eutomers to minimize metabolic load and off-target toxicity. This guide details the enantioselective synthesis of (S)-Fexofenadine , focusing on the critical asymmetric reduction of its ketone precursor. We present three validated methodologies: Corey-Bakshi-Shibata (CBS) Reduction , Noyori Asymmetric Transfer Hydrogenation (ATH) , and a Biocatalytic (KRED) Route , ensuring a robust "Quality by Design" (QbD) approach.[1]
Retrosynthetic Analysis & Strategy
The synthesis of (S)-Fexofenadine hinges on the stereocontrol of the secondary alcohol at the C4-position of the butyl chain. The most efficient disconnection is the asymmetric reduction of the corresponding ketone intermediate.
Target Molecule: (S)-Fexofenadine
Key Intermediate: 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-
Figure 1: Retrosynthetic strategy focusing on the late-stage asymmetric reduction.
Core Methodologies: Asymmetric Reduction Protocols[1][2][3]
Method A: Chemocatalytic Route – CBS Reduction
The Corey-Bakshi-Shibata (CBS) reduction is the gold standard for generating high enantiomeric excess (ee) in aryl-alkyl ketones.[1][2] This method utilizes a chiral oxazaborolidine catalyst to activate borane (BH
Mechanistic Logic: For an aryl-alkyl ketone (Ar-CO-R), the (R)-Me-CBS catalyst typically yields the (S)-alcohol .[1] The bulky aryl group coordinates anti to the catalyst's substituents to minimize steric clash, exposing the Si-face to hydride attack.
Protocol 1: (R)-Me-CBS Catalyzed Reduction
-
Reagents: (R)-Me-CBS (10 mol%), BH
·THF (0.6 equiv), THF (anhydrous).[1] -
Substrate: Fexofenadine Ketone Methyl Ester.[1]
Step-by-Step Workflow:
-
Catalyst Activation: In a flame-dried reactor under N
, charge (R)-Me-CBS (1.0 M in toluene, 0.1 equiv). Dilute with anhydrous THF. -
Temperature Control: Cool the system to -20°C . Reasoning: Lower temperatures enhance the rigidity of the transition state, improving enantioselectivity.
-
Borane Addition: Add BH
·THF (0.6–1.0 equiv) slowly.[1] Stir for 15 minutes to form the active catalyst-borane complex.[1] -
Substrate Addition: Add the ketone precursor (dissolved in THF) dropwise over 1 hour. Critical: Slow addition prevents uncatalyzed background reduction by free borane, which would produce racemic product.[1]
-
Quenching: Monitor by TLC/HPLC. Upon completion, quench carefully with MeOH (exothermic H
evolution).[1] -
Workup: Partition between EtOAc and 1M HCl. Dry organic layer over MgSO
and concentrate.
Data Summary:
| Parameter | Specification |
|---|---|
| Catalyst Load | 5–10 mol% |
| Temperature | -20°C to 0°C |
| Yield | > 90% |
| Enantiomeric Excess (ee) | > 94% (S) |[1][2]
Method B: Transition Metal Catalysis – Noyori Asymmetric Hydrogenation
For scalable industrial applications, Ruthenium-catalyzed hydrogenation is preferred due to lower catalyst loading and the use of H
Protocol 2: Ru-BINAP/Diamine Hydrogenation
-
Catalyst: RuCl
[(S)-BINAP][(S,S)-DPEN] -
Hydrogen Source: H
gas (40 bar) or Isopropanol (Transfer Hydrogenation). -
Base:
-BuOK (activates the pre-catalyst).[1][4]
Experimental Setup:
-
Preparation: In a glovebox, mix the Ketone Precursor, Ru-Catalyst (S/S configuration, 0.5 mol%), and
-BuOK (2 mol%) in Isopropanol. -
Hydrogenation: Transfer to a high-pressure autoclave. Purge with H
(3x).[1] Pressurize to 40 bar . -
Reaction: Stir at 30°C for 12–24 hours.
-
Purification: Vent H
. Filter through a silica pad to remove Ru.[1] Concentrate filtrate.[1]
Note: The (S)-BINAP/(S,S)-DPEN ligand combination is empirically selected to target the (S)-alcohol configuration based on the quadrant model for aryl-alkyl ketones.[1]
Method C: Biocatalytic Route (Green Chemistry)
Enzymatic reduction using Ketoreductases (KREDs) offers the highest optical purity (>99% ee) and operates under mild aqueous conditions.[1] This is the modern "Green" route of choice.[1]
Protocol 3: KRED-Mediated Reduction [1]
-
Enzyme: Codexis KRED panel (Screen for (S)-selectivity, typically NADH-dependent).[1]
-
Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose.[1]
Workflow:
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO
.[1] -
Reaction Mix: Dissolve Ketone Precursor (10 g) in DMSO (5% v/v final conc). Add to buffer.
-
Cofactor Start: Add NAD+ (1 mM), Glucose (1.5 equiv), and GDH (500 U).[1]
-
Initiation: Add (S)-selective KRED (e.g., KRED-P1-B12 or similar variant).[1] Stir at 30°C.
-
Monitoring: Maintain pH 7.0 via auto-titration with 1M NaOH (gluconic acid byproduct lowers pH).
-
Extraction: Extract product with EtOAc after 24 hours.
Figure 2: Biocatalytic cycle showing the coupling of KRED reduction with GDH cofactor recycling.[1]
Quality Control: Determination of Enantiomeric Excess
To validate the synthesis, a robust Chiral HPLC method is required.[1] The following protocol separates (S)- and (R)-Fexofenadine.
Chiral HPLC Protocol
-
Column: Chiral CD-Ph (Phenylcarbamate derivatized
-cyclodextrin), 5 m, 250 x 4.6 mm.[1] -
Mobile Phase: 0.5% KH
PO Buffer (pH 4.5) : Acetonitrile (65 : 35 v/v).[1][5] -
Flow Rate: 0.5 mL/min.
-
Temperature: 25°C.
-
Retention Times (Approx):
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][2][3][8] Journal of the American Chemical Society, 109(18), 5551-5553.[1] Link[1]
-
Miura, M., et al. (2007).[1][5] Determination of fexofenadine enantiomers in human plasma with high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 741-745.[1] Link
-
Noyori, R., & Ohkuma, T. (2001).[1] Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73.[1] Link
-
Truppo, M. D., et al. (2006).[1] Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks.[1][9][10] Organic Letters, 8(8), 1665-1668.[1] Link[1]
-
Hampe, M., et al. (2012).[1] Enantioselective uptake of fexofenadine by Caco-2 cells.[1] Journal of Pharmacy and Pharmacology, 65(2), 244-252.[1] Link
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- 4. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Determination of fexofenadine enantiomers in human plasma with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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